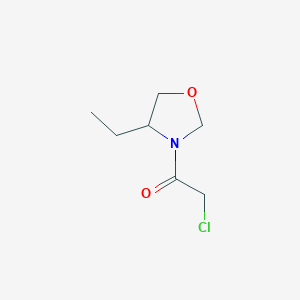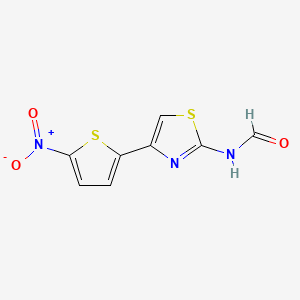
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a chloroethyl group attached to an oxazolidinone ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethyl-1,3-oxazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted oxazolidinones.
Oxidation: Formation of hydroxy or carboxy derivatives.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of antibacterial agents.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industrial Chemistry: Utilized in the synthesis of various fine chemicals and intermediates.
作用機序
The mechanism of action of 2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one involves its interaction with biological targets. In the context of antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth. The specific molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome.
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising antibacterial activity.
Uniqueness
2-Chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its chloroethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
CAS番号 |
52836-94-9 |
|---|---|
分子式 |
C7H12ClNO2 |
分子量 |
177.63 g/mol |
IUPAC名 |
2-chloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-2-6-4-11-5-9(6)7(10)3-8/h6H,2-5H2,1H3 |
InChIキー |
SZCGHKRZPQLWDS-UHFFFAOYSA-N |
正規SMILES |
CCC1COCN1C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)





![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)


